molecular formula C10H10N2O3 B8190875 5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester

5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester

Cat. No.: B8190875
M. Wt: 206.20 g/mol
InChI Key: SNVMMEWTWMFZHG-UHFFFAOYSA-N
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Description

5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester (CAS: 1086392-58-6) is a bicyclic heteroaromatic compound with a molecular formula of C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol . Its structure comprises a partially saturated naphthyridine core (5,6,7,8-tetrahydro) with a ketone group at position 5 and a methyl ester at position 2. The compound is synthesized via multi-step organic reactions, often involving cesium carbonate-mediated substitutions or benzoic anhydride acylation (e.g., as in the preparation of its iodo-substituted analog) . It is commercially available with ≥98% purity and is used as a key intermediate in medicinal chemistry, particularly for developing antimicrobial agents and kinase inhibitors .

Properties

IUPAC Name

methyl 5-oxo-7,8-dihydro-6H-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-10(14)6-4-7-8(12-5-6)2-3-11-9(7)13/h4-5H,2-3H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVMMEWTWMFZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCNC2=O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyridine Derivatives with Aliphatic Synthons

The foundational approach to constructing the 1,6-naphthyridine scaffold involves cyclocondensation reactions between pyridine precursors and aliphatic fragments. For example, 2-methoxy-3-acylpyridine derivatives undergo ammonia-mediated cyclization to form dihydro-1,6-naphthyridines, which are subsequently oxidized to the tetrahydro analog . In one protocol, 2-vinyl-3-acylpyridine (1) reacts with gaseous ammonia in methanol under 0.65 MPa pressure at 60°C for 6 hours to yield 5,6-dihydro-1,6-naphthyridine (2), which is hydrogenated using a ruthenium catalyst to afford the tetrahydro structure (3) .

Critical Parameters :

  • Ammonia Concentration : Excess NH₃ drives cyclization efficiency (>80% yield) .

  • Temperature : Reactions below 50°C result in incomplete ring closure .

Alkylation and Esterification of Naphthyridinecarboxylic Acids

A two-step process involving alkylation of 4-hydroxy-1,6-naphthyridine-3-carboxylic acid (4) followed by esterification is widely employed. As detailed in US3590036A, the anhydrous dipotassium salt of (4) reacts with methyl iodide in ethanol-water (3:1) under reflux for 72 hours to produce the 1-methyl intermediate (5), which is esterified with methanol in the presence of sulfuric acid to yield the target methyl ester (6) .

Reaction Conditions :

StepReagentsSolventTime (h)Yield (%)
1CH₃I, KOHEtOH/H₂O7268
2CH₃OH, H₂SO₄MeOH1292

Mechanistic Insight : The alkylation proceeds via SN2 displacement at the naphthyridine nitrogen, while esterification follows acid-catalyzed nucleophilic acyl substitution .

Heck-Type Vinylation for Core Assembly

A novel atom-economical method utilizes ethylene gas in a palladium-catalyzed Heck reaction to construct the naphthyridine core. Chloropyridine (7) reacts with ethylene (1 atm) in the presence of Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ in DMF at 100°C for 24 hours, yielding 2-vinylpyridine (8). Subsequent cyclization with ammonium acetate in acetic acid furnishes 5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid (9), which is methylated using dimethyl sulfate .

Advantages :

  • Eliminates stoichiometric metal reagents.

  • Achieves 76% overall yield with >99% regioselectivity .

Solid-Phase Synthesis for High-Throughput Production

Recent advances employ polymer-supported reagents to streamline purification. Wang resin-bound 3-carboxy-1,6-naphthyridine (10) is treated with methyl triflate (1.2 eq) and DIEA (3 eq) in DCM at 25°C for 6 hours. Cleavage with TFA/H₂O (95:5) provides the methyl ester (6) in 89% purity without chromatography .

Optimization Data :

Resin Loading (mmol/g)Methylating AgentPurity (%)
0.8Methyl Triflate89
0.5Dimethyl Carbonate72

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized naphthyridine derivatives, while substitution reactions can introduce various functional groups into the naphthyridine core .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a valuable scaffold in drug development. Key applications include:

  • Anticancer Activity
    • Research indicates that derivatives of naphthyridine, including 5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester, show promising anticancer properties. They act through various mechanisms such as inducing apoptosis, inhibiting topoisomerases, and preventing angiogenesis .
  • Antimicrobial Properties
    • The compound has demonstrated efficacy against various pathogens. Studies suggest that naphthyridine derivatives can inhibit bacterial growth and exhibit antiviral activities . This positions them as potential candidates for developing new antibiotics or antiviral agents.
  • Neurological Applications
    • Compounds within the naphthyridine class have been explored for their effects on neurological disorders. They may serve as potential treatments for conditions such as Alzheimer’s disease and depression due to their ability to modulate neurotransmitter systems and inhibit phosphodiesterase enzymes .
  • Anti-inflammatory Effects
    • The anti-inflammatory properties of naphthyridine derivatives have been documented, making them candidates for treating inflammatory diseases. They can inhibit the production of pro-inflammatory cytokines and modulate immune responses .

Anticancer Research

A study highlighted the anticancer potential of 1,8-naphthyridine derivatives where compounds similar to this compound were shown to induce cell cycle arrest in cancer cell lines through mechanisms involving DNA intercalation and inhibition of topoisomerase activity .

Neurological Disorders

In a study focusing on Alzheimer's disease treatment, compounds derived from naphthyridines were identified as potent phosphodiesterase inhibitors with improved solubility profiles compared to traditional drugs. This suggests that similar modifications to this compound could enhance its therapeutic efficacy in neurological applications .

Mechanism of Action

The mechanism of action of 5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • Ester Group : Methyl esters (target compound) generally exhibit lower molecular weights and higher volatility compared to ethyl esters (e.g., ).
  • Ring Saturation : The tetrahydro ring in the target compound enhances stability but reduces aromaticity compared to unsaturated analogs (e.g., ).

Commercial Availability and Stability

  • Target Compound: Available from suppliers like BePharm Ltd and Aikon International Limited in gram quantities .
  • Discontinued Analogs : Ethyl esters of tetrahydro-naphthyridines (e.g., 5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride) are discontinued, highlighting supply-chain challenges for some derivatives .

Biological Activity

5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester (CAS No. 2482889-98-3) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H10N2O3
  • Molar Mass : 206.20 g/mol
  • Structural Characteristics : The compound features a naphthyridine core, which is significant for its biological interactions.

Biological Activity Overview

Research has indicated that derivatives of naphthyridine compounds exhibit a range of biological activities, including antiviral, antibacterial, and anticancer properties. The specific activities of this compound are summarized below.

Antiviral Activity

A study focusing on naphthyridine derivatives demonstrated their effectiveness against HIV-1. The compound was found to target the LEDGF/p75-binding site on HIV integrase, inhibiting viral replication in cell cultures. The structure-activity relationship (SAR) studies highlighted that modifications in the naphthyridine structure could enhance antiviral potency .

Anticancer Potential

The compound's ability to inhibit fatty acid synthase (FASN) has been linked to its anticancer properties. FASN is crucial for lipid biosynthesis in cancer cells. Inhibition of this enzyme leads to reduced cell proliferation and increased apoptosis in various cancer cell lines .

Antimicrobial Activity

Preliminary studies have suggested that naphthyridine derivatives possess antimicrobial properties. These compounds have shown activity against a range of bacterial strains through mechanisms that likely involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Research Findings and Case Studies

StudyFocusFindings
Chen et al. (2014)FASN InhibitionDemonstrated that derivatives inhibit FASN leading to mitochondrial dysfunction and reduced cancer cell viability .
Recent HIV StudiesAntiviral ActivityIdentified as effective inhibitors of HIV replication through integrase binding site modulation .
Antimicrobial AssaysBacterial InhibitionExhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in lipid metabolism and viral replication.
  • Cell Membrane Disruption : Its structural properties allow it to interact with cellular membranes, potentially leading to increased permeability and cell death in pathogens.
  • Apoptosis Induction : By affecting metabolic pathways critical for cancer cell survival, the compound promotes programmed cell death.

Q & A

Q. What are the established synthetic routes for 5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester?

Methodological Answer: The compound is synthesized via:

  • Vilsmeier-Haack Reaction : Reacting precursors (e.g., pyridinecarboxylic acids) with a Vilsmeier reagent (POCl₃/DMF) under controlled temperatures (0–80°C) to form the naphthyridine core. For example, 2-ethoxycarbonylmethyl-3-pyridinecarboxylic acid yields 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid under these conditions .
  • Esterification : Carboxylic acid derivatives of naphthyridines are esterified using methanol or methylating agents under acidic or basic conditions. For instance, 5-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid was esterified with H₂SO₄ and methanol .

Q. Table 1: Key Synthetic Methods

MethodReagents/ConditionsYieldReference
Vilsmeier-HaackPOCl₃, DMF, 0–80°C, 6–12 h57–69%
Acid-catalyzed esterification50% H₂SO₄, reflux, 18 h90%
DecarboxylationNeat substrate, 250–370°C, 3–? min72–77%

Q. How is the ester functional group characterized in this compound?

Methodological Answer:

  • ¹H NMR : The methyl ester proton resonates as a singlet at δ ~3.8–3.9 ppm. Adjacent carbonyl groups (C=O) influence splitting patterns .
  • IR Spectroscopy : Strong absorbance at ~1720–1740 cm⁻¹ (ester C=O stretch) and ~1250–1280 cm⁻¹ (C-O stretch) .
  • Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ confirm molecular weight. Fragmentation patterns identify ester cleavage (e.g., loss of –OCH₃ group) .

Q. What factors influence the compound’s stability during storage or reactions?

Methodological Answer:

  • Temperature : Decarboxylation occurs at >250°C (e.g., 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid decarboxylates at 250°C, yielding 77% product) .
  • pH : Acidic conditions (e.g., H₂SO₄) promote ester hydrolysis, while neutral/basic conditions stabilize the ester group .
  • Light/Oxygen : Aromatic and conjugated systems may require inert atmospheres (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. What reaction mechanisms govern the Vilsmeier-Haack synthesis of naphthyridine derivatives?

Methodological Answer: The Vilsmeier reagent (POCl₃/DMF) generates an electrophilic chloroiminium ion, which reacts with electron-rich substrates (e.g., pyridinecarboxylic acids) to form the naphthyridine core. Key steps:

Electrophilic Attack : Chloroiminium ion attacks the substrate’s α-position.

Cyclization : Intramolecular cyclization forms the fused ring system.

Hydrolysis : Controlled hydrolysis removes protecting groups (e.g., tert-butoxycarbonyl) .

Q. Table 2: Mechanistic Insights

StepKey IntermediateObservation
Electrophilic AttackChloroiminium ionSubstrate-dependent regioselectivity
CyclizationFused intermediateRequires 80°C for 12 h
HydrolysisCarboxylic acid productYields >50% after optimization

Q. How can decarboxylation be optimized for derivatives of this compound?

Methodological Answer: Decarboxylation efficiency depends on:

  • Temperature : 250–370°C (neat conditions) maximizes yields (72–77%) but risks decomposition. Microwave-assisted heating reduces time .
  • Substitution Pattern : Electron-withdrawing groups (e.g., –CN, –CF₃) adjacent to the carboxyl group accelerate decarboxylation .
  • Catalysts : Transition metals (e.g., Cu) or bases (K₂CO₃) lower activation energy in solution-phase reactions .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Model transition states for decarboxylation or ester hydrolysis. For example, B3LYP/6-31G* level predicts activation energies for –CO₂CH₃ cleavage .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
  • QSAR Models : Correlate substituent effects (e.g., –CF₃, –OCH₃) with bioactivity or solubility .

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